molecular formula C14H15N5OS B1384499 2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one CAS No. 1207024-88-1

2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one

Cat. No. B1384499
M. Wt: 301.37 g/mol
InChI Key: YPPMKVHXRSODFL-UHFFFAOYSA-N
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Description

“5-Amino-3-(2-thienyl)-1H-pyrazole” is a laboratory chemical with the CAS number 96799-03-0 . It’s a compound that features a pyrazole ring attached to a thiophene ring .


Molecular Structure Analysis

The molecular formula of “5-Amino-3-(2-thienyl)-1H-pyrazole” is C7H7N3S . It has a molecular weight of 165.22 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Amino-3-(2-thienyl)-1H-pyrazole” include a molecular weight of 165.22 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors .

Scientific Research Applications

Anti-Tubercular Activity

A study by Erkin et al. (2021) investigated the anti-tubercular activity of certain pyrazol-3-ol derivatives, including compounds related to 2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one. They reported that these compounds showed moderate activity against Mycobacterium tuberculosis, suggesting potential for the development of new anti-tubercular agents based on these structures (Erkin et al., 2021).

Central Nervous System Effects

A study by Butler et al. (1984) focused on the central nervous system (CNS) depressant activity of novel pyrazole derivatives. They found that certain compounds showed potential as anticonvulsants, depressants, and even as antipsychotic agents (Butler, Wise, & Dewald, 1984).

Chemical Synthesis and Reactions

Several studies have explored the synthesis and reactions of compounds structurally related to 2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one. For example, Yurieva et al. (2011) examined the synthesis of pyrazol-5-ol derivatives and their reactions with aromatic aldehydes, highlighting the versatility of these compounds in chemical synthesis (Erkin & Krutikov, 2011).

Anticancer Properties

Research by Rao et al. (2019) synthesized and tested thiazolo[4,5-b]pyridine derivatives with pyrazole cores for their anticancer activity. Some of these compounds showed promising results against various human cancer cell lines, indicating potential for cancer treatment (Rao et al., 2019).

Other Pharmacological Activities

Rahmouni et al. (2016) synthesized a series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones and evaluated their activities as anti-5-lipoxygenase agents and for their cytotoxic properties against cancer cell lines. This study underlines the broad spectrum of pharmacological activities that compounds similar to 2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one may possess (Rahmouni et al., 2016).

Safety And Hazards

“5-Amino-3-(2-thienyl)-1H-pyrazole” is considered hazardous. It may cause skin irritation, serious eye damage, and may be harmful if swallowed . It may also cause respiratory irritation .

Future Directions

The future directions for research on “2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one” and similar compounds could involve further exploration of their synthesis methods and biological activities. Thiazole and thiadiazole derivatives, in particular, have shown promise in various areas of pharmacology .

properties

IUPAC Name

2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)-5-ethyl-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5OS/c1-3-9-8(2)16-14(17-13(9)20)19-12(15)7-10(18-19)11-5-4-6-21-11/h4-7H,3,15H2,1-2H3,(H,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPMKVHXRSODFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C3=CC=CS3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one

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